molecular formula C18H32O3 B1196558 8-Hydroxyoctadeca-9,12-dienoic acid

8-Hydroxyoctadeca-9,12-dienoic acid

Cat. No.: B1196558
M. Wt: 296.4 g/mol
InChI Key: UKRXAPMQXXXXTD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

8-Hydroxyoctadeca-9,12-dienoic acid is a hydroxy fatty acid derivative of linoleic acid. It is characterized by the presence of hydroxyl groups and conjugated double bonds at the 9th and 12th positions. This compound is known for its biological significance and is often studied for its role in various biochemical processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-Hydroxyoctadeca-9,12-dienoic acid typically involves the hydroxylation of linoleic acid. One common method is the enzymatic hydroxylation using lipoxygenase enzymes, which introduce hydroxyl groups at specific positions on the linoleic acid molecule. The reaction conditions usually involve an aqueous medium at a controlled temperature and pH to optimize enzyme activity.

Industrial Production Methods

Industrial production of this compound can be achieved through biotechnological processes involving microbial fermentation. Specific strains of microorganisms, such as fungi or bacteria, are engineered to produce the desired hydroxylated fatty acid. The fermentation process is carried out in bioreactors under controlled conditions of temperature, pH, and nutrient supply to maximize yield.

Chemical Reactions Analysis

Types of Reactions

8-Hydroxyoctadeca-9,12-dienoic acid undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups can be further oxidized to form keto derivatives.

    Reduction: The double bonds can be reduced to form saturated fatty acids.

    Substitution: The hydroxyl groups can participate in substitution reactions to form esters or ethers.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Catalytic hydrogenation using palladium or platinum catalysts.

    Substitution: Acidic or basic catalysts are used to facilitate esterification or etherification reactions.

Major Products Formed

    Oxidation: Formation of keto derivatives such as 8-keto-9,12-octadecadienoic acid.

    Reduction: Formation of saturated fatty acids like stearic acid.

    Substitution: Formation of esters or ethers depending on the substituent introduced.

Scientific Research Applications

8-Hydroxyoctadeca-9,12-dienoic acid has a wide range of scientific research applications:

    Chemistry: Studied for its reactivity and potential as a precursor for various chemical syntheses.

    Biology: Investigated for its role in cellular signaling and metabolic pathways.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and antioxidant properties.

    Industry: Used in the production of bio-based materials and as an additive in cosmetics and personal care products.

Mechanism of Action

The mechanism of action of 8-Hydroxyoctadeca-9,12-dienoic acid involves its interaction with specific molecular targets and pathways. It can modulate the activity of enzymes involved in lipid metabolism and influence the expression of genes related to inflammation and oxidative stress. The hydroxyl groups and conjugated double bonds play a crucial role in its biological activity.

Comparison with Similar Compounds

Similar Compounds

    Linoleic acid: The parent compound with similar double bond positions but without hydroxyl groups.

    9,12-Octadecadienoic acid (Z,Z): Another derivative with different stereochemistry.

    8-Hydroxy-9,12-octadecadienoic acid: A closely related compound with similar functional groups.

Uniqueness

8-Hydroxyoctadeca-9,12-dienoic acid is unique due to the specific positioning of its hydroxyl groups and double bonds, which confer distinct chemical and biological properties

Properties

Molecular Formula

C18H32O3

Molecular Weight

296.4 g/mol

IUPAC Name

8-hydroxyoctadeca-9,12-dienoic acid

InChI

InChI=1S/C18H32O3/c1-2-3-4-5-6-7-8-11-14-17(19)15-12-9-10-13-16-18(20)21/h6-7,11,14,17,19H,2-5,8-10,12-13,15-16H2,1H3,(H,20,21)

InChI Key

UKRXAPMQXXXXTD-UHFFFAOYSA-N

SMILES

CCCCCC=CCC=CC(CCCCCCC(=O)O)O

Canonical SMILES

CCCCCC=CCC=CC(CCCCCCC(=O)O)O

Synonyms

10-HODE
8-HODE
8-hydroxylinoleic acid

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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